
Fmoc-D-Asp(OMe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-d-asp-ome, also known as N-α-Fmoc-d-aspartic acid β-methyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, preventing unwanted side reactions during the synthesis process.
Wissenschaftliche Forschungsanwendungen
Fmoc-d-asp-ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the fabrication of functional materials, such as hydrogels, for biomedical applications.
Structural Studies: Utilized in the study of protein structure and function through the synthesis of model peptides.
Wirkmechanismus
Target of Action
Fmoc-D-Asp-OMe, also known as Fmoc-protected aspartic acid methyl ester, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acids that are being modified for solid-phase peptide synthesis (SPPS). The compound acts as a protecting group for these amino acids, preventing unwanted reactions during the synthesis process .
Mode of Action
The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-D-Asp-OMe serves as a protective group for amines . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is stable under the conditions required for peptide synthesis and can be removed by base . This allows for the selective deprotection of esters to create SPPS-ready amino acids .
Biochemical Pathways
The use of Fmoc-D-Asp-OMe in peptide synthesis affects the biochemical pathways involved in the formation of peptides. The Fmoc group provides protection for the amino acids during the synthesis process, preventing unwanted side reactions . This allows for the precise assembly of amino acids into peptides, which can then be used in various biological applications.
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to have low bioavailability due to its large size and hydrophobic nature .
Result of Action
The use of Fmoc-D-Asp-OMe in peptide synthesis results in the formation of precise peptide sequences. The Fmoc group protects the amino acids during synthesis, allowing for the creation of peptides with specific sequences . These peptides can then be used in various biological and medical applications, such as drug development and structure-activity relationship (SAR) studies .
Action Environment
The action of Fmoc-D-Asp-OMe is influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is stable under the oxidative conditions often used to generate peptide thioesters . It can be removed by exposure to a base . Therefore, the pH and chemical environment can significantly influence the action of Fmoc-D-Asp-OMe.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-asp-ome typically involves the protection of the amino group of d-aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group to form the methyl ester. The reaction conditions often involve the use of dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base .
Industrial Production Methods
Industrial production of Fmoc-d-asp-ome follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-d-asp-ome undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids.
Common Reagents and Conditions
Hydrolysis: Calcium (II) iodide can be used as a protective agent for the Fmoc group during hydrolysis.
Deprotection: Piperidine is commonly used for the removal of the Fmoc group.
Major Products Formed
Hydrolysis: The major product is d-aspartic acid.
Deprotection: The major product is the free amine of d-aspartic acid.
Coupling: The major products are peptides containing d-aspartic acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-asp-ome: The L-enantiomer of Fmoc-d-asp-ome, used in similar applications but with different stereochemistry.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a tert-butyl ester protecting group.
Fmoc-Asp(OMpe)-OH: A derivative with a 3-methyl-pent-3-yl ester protecting group.
Uniqueness
Fmoc-d-asp-ome is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Fmoc protective group. This combination allows for its use in the synthesis of peptides with specific stereochemical requirements, making it valuable in the study of protein structure and function .
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUZUMRMWJUEMK-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518211.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)
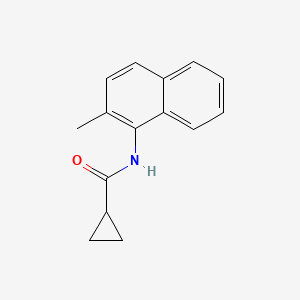
![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)
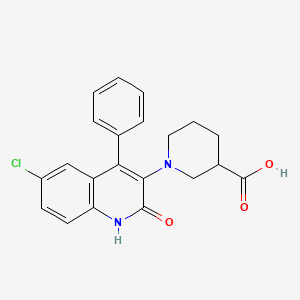
![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)
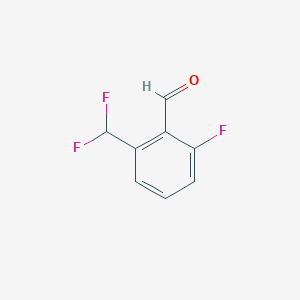
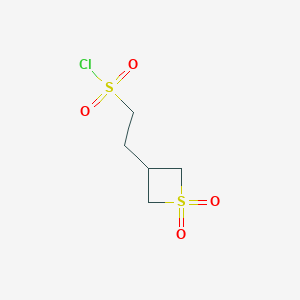
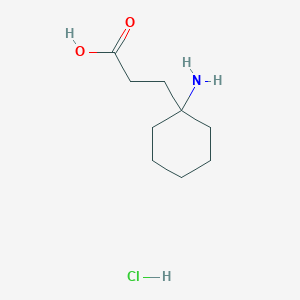
![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)
![2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)
